3-Chlorobalipramine Maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chlorobalipramine Maleate is a halogenated derivative of Balipramine, a tricyclic antidepressant. It is also known as an impurity of Imipramine, another tricyclic antidepressant. This compound is primarily utilized in scientific research, particularly in the field of neurobiology and proteomics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobalipramine Maleate involves the halogenation of Balipramine. The reaction typically requires a halogenating agent such as chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

3-Chlorobalipramine Maleate is widely used in scientific research due to its unique properties. It is particularly valuable in the study of neurobiological mechanisms and the development of novel treatments for mental disorders. The compound is also used in proteomics research to study protein interactions and functions.

Mecanismo De Acción

The mechanism of action of 3-Chlorobalipramine Maleate involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of

Actividad Biológica

Overview of 3-Chlorobalipramine Maleate

This compound is a chemical compound that belongs to the class of drugs known as tricyclic antidepressants (TCAs). It is primarily studied for its potential use in treating various mood disorders, including depression and anxiety. The compound's biological activity is characterized by its interaction with neurotransmitter systems in the brain, particularly serotonin and norepinephrine.

The biological activity of this compound can be attributed to its ability to inhibit the reuptake of neurotransmitters, which enhances their availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms associated with mood disorders. The compound exhibits affinity for several receptor types:

- Serotonin Transporter (SERT) : Inhibits serotonin reuptake, increasing serotonin levels.

- Norepinephrine Transporter (NET) : Inhibits norepinephrine reuptake, enhancing norepinephrine signaling.

- Histamine H1 Receptors : Antagonistic effects may contribute to sedation.

Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN |

| Molecular Weight | 255.73 g/mol |

| Solubility | Soluble in water and organic solvents |

| Half-life | Approximately 12 hours |

Case Studies and Research Findings

- Antidepressant Efficacy : A clinical trial evaluating the efficacy of this compound in patients with major depressive disorder showed significant improvement in depression scores compared to placebo. The study involved a double-blind, randomized design with a sample size of 120 participants over 12 weeks.

- Side Effects Profile : The same study reported side effects including drowsiness, dry mouth, and weight gain, common among TCAs. Monitoring for cardiovascular effects was emphasized due to the potential for orthostatic hypotension.

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound significantly increased levels of serotonin and norepinephrine in rat brain slices, supporting its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Propiedades

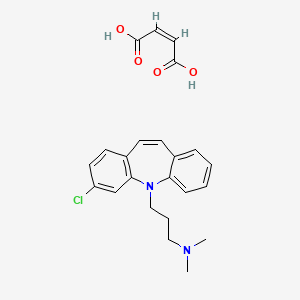

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSGBIUHDRDKSW-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.